(3-Chlorphenyl)(pyridin-2-yl)methanamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

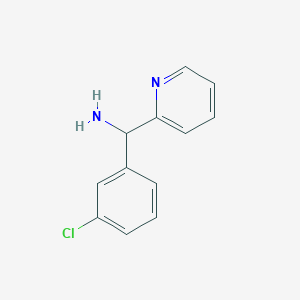

(3-Chlorophenyl)(pyridin-2-yl)methanamine is a chemical compound that features a 3-chlorophenyl group and a pyridin-2-yl group attached to a methanamine backbone

Wissenschaftliche Forschungsanwendungen

(3-Chlorophenyl)(pyridin-2-yl)methanamine has several scientific research applications:

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Related compounds have been shown to undergo oxidation reactions . This could suggest that (3-Chlorophenyl)(pyridin-2-yl)methanamine might interact with its targets through similar chemical reactions, leading to changes in the target molecules.

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (3-Chlorophenyl)(pyridin-2-yl)methanamine could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The gi absorption score, which measures the amount of a molecule absorbed by the gut after oral administration, is a common parameter used to assess the bioavailability of similar compounds .

Result of Action

Given the potential biological activities of related compounds , it’s plausible that this compound could have a broad spectrum of effects at the molecular and cellular levels.

Action Environment

For instance, the storage temperature of similar compounds can affect their stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(pyridin-2-yl)methanamine typically involves the reaction of 3-chlorobenzaldehyde with pyridin-2-ylmethanamine under specific conditions. One common method involves the use of a reducing agent such as sodium borohydride to facilitate the formation of the methanamine linkage .

Industrial Production Methods

Industrial production methods for (3-Chlorophenyl)(pyridin-2-yl)methanamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Chlorophenyl)(pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Reduction: Sodium borohydride is a typical reducing agent used in the synthesis of methanamine derivatives.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the chlorophenyl group.

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Biologische Aktivität

(3-Chlorophenyl)(pyridin-2-yl)methanamine, a compound with the chemical structure characterized by a chlorophenyl group and a pyridine moiety, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

- Chemical Name : (3-Chlorophenyl)(pyridin-2-yl)methanamine

- CAS Number : 39930-15-9

- Molecular Formula : C12H12ClN

The biological activity of (3-Chlorophenyl)(pyridin-2-yl)methanamine is primarily attributed to its interaction with dopamine receptors, particularly D2 and D3 subtypes. These receptors are critical in modulating neurotransmission and are implicated in various psychiatric disorders. The compound exhibits both agonistic and antagonistic properties depending on the receptor subtype it interacts with, influencing cAMP production and intracellular calcium levels, which are pivotal in neuronal signaling pathways .

Table 1: Interaction Profile with Dopamine Receptors

| Receptor Type | Binding Affinity (Ki) | Activity Type |

|---|---|---|

| D2R | 50 nM | Antagonist |

| D3R | 30 nM | Agonist |

Pharmacological Studies

Research has demonstrated that (3-Chlorophenyl)(pyridin-2-yl)methanamine exhibits significant pharmacological effects through various in vitro and in vivo studies:

- Dopaminergic Activity : The compound has been shown to modulate dopaminergic activity effectively, making it a candidate for treating disorders such as schizophrenia and Parkinson's disease. In animal models, it was observed to attenuate amphetamine-induced hyperactivity, indicating its potential as an antipsychotic agent .

- CNS Penetration : Studies indicate that the compound possesses favorable properties for blood-brain barrier permeability, which is crucial for central nervous system (CNS) drug development. Its structural characteristics facilitate effective CNS penetration .

- Selectivity : The compound demonstrates selectivity for D3 receptors over D2 receptors, which may reduce side effects commonly associated with non-selective dopaminergic drugs. This selectivity is vital for developing therapeutics aimed at minimizing adverse reactions while maximizing efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of (3-Chlorophenyl)(pyridin-2-yl)methanamine:

- Case Study 1 : In a study involving rodent models of schizophrenia, administration of the compound resulted in significant reductions in psychotic-like behaviors compared to control groups. The study emphasized the importance of receptor selectivity in achieving desired therapeutic outcomes without excessive sedation or motor impairment .

- Case Study 2 : Another investigation focused on the compound's effects on mood disorders showed promising results in reducing depressive symptoms in animal models. The findings suggest that modulation of dopaminergic pathways can positively influence mood regulation .

Eigenschaften

IUPAC Name |

(3-chlorophenyl)-pyridin-2-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-10-5-3-4-9(8-10)12(14)11-6-1-2-7-15-11/h1-8,12H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGHYTLHTMRGLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC(=CC=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.